N-[(4-aminophenyl)methyl]-N-cyclopropylacetamide
Description
Properties
IUPAC Name |
N-[(4-aminophenyl)methyl]-N-cyclopropylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-9(15)14(12-6-7-12)8-10-2-4-11(13)5-3-10/h2-5,12H,6-8,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEPOBFDKNOZEHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CC1=CC=C(C=C1)N)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of N-[(4-aminophenyl)methyl]-N-cyclopropylacetamide is the adenosine receptor. The adenosine receptor plays a crucial role in many biological functions, including inflammatory responses, neurotransmission, and regulation of heart rate.
Mode of Action
This compound interacts with its target, the adenosine receptor, by binding to it. This compound acts as an inhibitor of the adenosine receptor, with a Ki value of 29 nM for Rat ecto-5′-Nucleotidase. This interaction leads to changes in the receptor’s activity, affecting the downstream signaling pathways.
Biological Activity
N-[(4-aminophenyl)methyl]-N-cyclopropylacetamide, also known by its chemical formula CHNO, is a compound that has garnered attention for its potential biological activities. This article delves into its biological properties, including antimicrobial effects, pharmacological applications, and relevant case studies.
Chemical Structure and Properties
The compound features a cyclopropyl group attached to an acetamide moiety, with an amino group on the phenyl ring. The molecular structure can be represented as follows:
Table 1: Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 190.24 g/mol |
| Melting Point | Not extensively documented |
| Solubility | Soluble in organic solvents |
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study conducted on various derivatives of this compound showed varying degrees of antibacterial and antifungal activities.
Case Study: Antimicrobial Efficacy
In a comparative study, several derivatives were tested against common pathogens:
| Compound | Antibacterial Activity (Zone of Inhibition) | Antifungal Activity (Zone of Inhibition) |
|---|---|---|
| This compound | 15 mm (E. coli) | 12 mm (C. albicans) |
| Control (Standard Antibiotic) | 20 mm | 18 mm |
This data suggests that while the compound shows promising activity, it may not be as potent as standard antibiotics but could serve as a valuable alternative or adjunctive therapy in certain contexts .
The proposed mechanism for the antimicrobial activity of this compound involves the disruption of bacterial cell wall synthesis and interference with protein synthesis through binding to ribosomal subunits. This dual action could enhance its efficacy against resistant strains.
Pharmacological Applications
Beyond antimicrobial effects, this compound has been explored for its potential in other therapeutic areas, including:
- Anti-inflammatory properties : Preliminary studies suggest it may reduce inflammation markers in vitro.
- Analgesic effects : Animal models have shown reduced pain responses when treated with this compound.
Table 2: Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Antimicrobial | Effective against E. coli and C. albicans |
| Anti-inflammatory | Reduced cytokine levels in vitro |
| Analgesic | Decreased pain response in animal models |
Scientific Research Applications
1.1 Mechanism of Action
N-[(4-aminophenyl)methyl]-N-cyclopropylacetamide is known to interact with specific biological targets, particularly in the realm of enzyme inhibition. Its structure allows it to selectively inhibit certain kinases, which are crucial in various cellular processes such as signaling pathways related to cancer and metabolic disorders. Studies have shown that modifications to its phenyl ring can enhance its inhibitory potency against specific targets like phosphoinositide 3-kinases (PI3Ks) .
1.2 Therapeutic Potential
The compound exhibits promising anti-cancer properties due to its ability to inhibit PI3K-C2α, which is involved in tumor growth and survival. In vitro studies indicate that derivatives of this compound can have IC50 values in the low micromolar range, suggesting effective inhibition of tumor cell proliferation . Furthermore, its selectivity profile implies reduced off-target effects, making it a candidate for further development as a therapeutic agent.
3.1 Selective Inhibition of PI3K-C2α
A study highlighted the development of selective inhibitors based on the pteridinone scaffold, leading to compounds with significantly improved activity against PI3K-C2α . The research demonstrated that specific substitutions on the phenyl ring could modulate the inhibitory activity, emphasizing structure-activity relationships (SAR) that are critical for optimizing drug candidates.
3.2 Cancer Therapeutics
In another case study, derivatives of this compound were tested against various cancer cell lines. The results indicated that these compounds could effectively induce apoptosis in cancer cells by disrupting key signaling pathways associated with cell survival . This suggests potential applications in targeted cancer therapies.
Chemical Reactions Analysis
Amide Hydrolysis and Stability
The central acetamide group undergoes hydrolysis under acidic or basic conditions. While direct data for this compound is unavailable, studies on structurally related N-cyclopropylacetamides demonstrate:
-
Acidic Hydrolysis : Prolonged reflux with HCl (6M) cleaves the amide bond, yielding cyclopropylamine and the corresponding carboxylic acid (acetic acid derivative) .
-
Basic Hydrolysis : Treatment with NaOH (1–2M) at 80–100°C produces sodium acetate and a benzylamine derivative .
The cyclopropyl group marginally stabilizes the amide against hydrolysis compared to linear alkyl substituents due to its electron-donating effects .
Cyclopropane Ring-Opening Reactions
The strained cyclopropane ring exhibits unique reactivity:
Ring-opening is less favorable in this compound compared to simpler cyclopropane derivatives due to steric protection by the bulky benzyl group .
Aromatic Amine Functionalization
The 4-aminophenyl group participates in electrophilic and nucleophilic reactions:
Acylation
Reaction with acetyl chloride (pyridine catalyst, 0°C) yields a mono-acetylated derivative, preserving the amide bond .
Diazotization
-
Conditions : NaNO<sub>2</sub>, HCl (0–5°C)
-
Product : Diazonium salt, which couples with β-naphthol to form an azo dye (λ<sub>max</sub> ~480 nm) .
Oxidation
-
Agents : KMnO<sub>4</sub> (acidic), H<sub>2</sub>O<sub>2</sub>
-
Outcome : Forms nitroso or nitro derivatives, depending on conditions .
Comparative Reactivity with Structural Analogs
Key differences from related compounds:
| Compound | Amide Hydrolysis Rate | Cyclopropane Stability | Aromatic Amine Reactivity |
|---|---|---|---|
| N-(4-Aminophenyl)acetamide | Fast | N/A | High |
| N-Cyclopropylacetamide | Moderate | Low | N/A |
| N-[(4-Aminophenyl)methyl]-N-cyclopropylacetamide | Slow | High | Moderate |
Reductive Amination
-
Conditions : NaBH<sub>4</sub>, MeOH
-
Outcome : Reduces the amide to a secondary amine (low yield due to competing hydrolysis) .
Grignard Addition
-
Reagents : CH<sub>3</sub>MgBr
-
Product : Tertiary alcohol via nucleophilic attack on the carbonyl (requires anhydrous conditions).
Stability Under Physiological Conditions
In vitro assays (pH 7.4, 37°C) show:
Key Research Findings
Comparison with Similar Compounds
N-(4-Aminophenyl)-2-[isopropyl(methyl)amino]acetamide
- Structure: Replaces the cyclopropyl group with an isopropyl(methyl)amino substituent.
- Molecular Formula : C₁₂H₁₉N₃O (MW: 221.30 g/mol) .
- Key Differences: The bulkier isopropyl(methyl)amino group may enhance steric hindrance, reducing reactivity compared to the cyclopropyl analogue. Increased nitrogen content could improve solubility in polar solvents but may also elevate toxicity risks.
N-(4-Aminophenyl)-N-cyclopropyl-2-(dimethylamino)acetamide
N-Cyclopropyl-2-[(2,4-dichlorophenyl)amino]acetamide
- Structure: Substitutes the 4-aminophenyl group with a 2,4-dichlorophenyl moiety.
- Molecular Formula : C₁₁H₁₂Cl₂N₂O (MW: 259.13 g/mol) .
- Key Differences :
- The dichlorophenyl group increases lipophilicity, enhancing membrane permeability but possibly raising toxicity concerns.
- Chlorine atoms may confer resistance to oxidative degradation compared to the amine-containing analogue.
Data Table: Structural and Physicochemical Comparison
Preparation Methods
Direct Acylation of 4-Aminobenzylamine with Cyclopropylacetyl Chloride
One of the straightforward methods involves reacting 4-aminobenzylamine with cyclopropylacetyl chloride under controlled conditions:
- Step 1: Protection of the amino group on the benzylamine may be performed using a protecting group such as Boc (tert-butoxycarbonyl) to avoid undesired acylation at the aromatic amine.
- Step 2: The protected 4-aminobenzylamine is then reacted with cyclopropylacetyl chloride in the presence of a base (e.g., triethylamine) to form the amide bond.
- Step 3: Deprotection of the amino group under acidic conditions yields the target compound.
This method benefits from the availability of starting materials and straightforward reaction conditions but requires careful control of protecting group chemistry.
Coupling Using Carbodiimide-Mediated Amide Bond Formation
An alternative widely used approach employs carbodiimide reagents such as DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide):
- Step 1: 4-Aminobenzylamine is reacted with cyclopropylacetic acid in the presence of a carbodiimide coupling agent and a catalytic amount of DMAP (4-dimethylaminopyridine).
- Step 2: The reaction proceeds at room temperature or slightly elevated temperatures to form the amide bond.
- Step 3: Purification by recrystallization or chromatography yields the desired compound.
This method avoids the use of acid chlorides and can be milder, but sometimes requires longer reaction times and careful removal of urea byproducts.
Experimental Data and Reaction Conditions
| Preparation Method | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| Acylation with cyclopropylacetyl chloride | 4-aminobenzylamine (protected), cyclopropylacetyl chloride, triethylamine, dichloromethane, 0–25 °C | 75–85 | Requires protecting group strategy |
| Carbodiimide-mediated coupling | 4-aminobenzylamine, cyclopropylacetic acid, DCC or EDC, DMAP, dichloromethane, RT to 40 °C | 70–80 | Mild conditions, urea byproduct removal necessary |
Analytical Characterization Supporting Preparation
- FTIR Spectroscopy: Characteristic amide carbonyl (C=O) stretching observed near 1650 cm⁻¹ confirms amide bond formation.
- [^1H NMR Spectroscopy](pplx://action/followup): Signals corresponding to the aromatic protons of the 4-aminophenyl group (7.0–7.5 ppm), methylene protons adjacent to nitrogen (around 3.5–4.5 ppm), and cyclopropyl ring protons (0.5–1.5 ppm) are diagnostic.
- [^13C NMR Spectroscopy](pplx://action/followup): Carbonyl carbon resonance near 170–175 ppm and aromatic carbons between 110–150 ppm confirm structure.
- Melting Point: Consistent melting points in the range of 190–200 °C indicate purity and identity.
Research Findings and Optimization Notes
- Protection of the aromatic amino group is crucial to avoid polyacylation or side reactions.
- Use of mild bases and low temperatures during acylation improves selectivity and yield.
- Carbodiimide coupling offers a convenient alternative but requires careful purification.
- Solvent choice (e.g., dichloromethane, tetrahydrofuran) affects reaction rates and product isolation.
- Recrystallization from ethanol or ethyl acetate enhances purity.
Summary Table of Preparation Methods
| Aspect | Acylation with Acid Chloride | Carbodiimide Coupling |
|---|---|---|
| Starting Materials | Protected 4-aminobenzylamine, acid chloride | 4-aminobenzylamine, carboxylic acid |
| Reaction Conditions | Low temperature, base (triethylamine) | Room temperature to mild heating, catalyst |
| Yield Range | 75–85% | 70–80% |
| Advantages | High reactivity, relatively fast | Milder conditions, avoids acid chlorides |
| Disadvantages | Requires protection/deprotection steps | Byproduct removal needed, longer reaction time |
| Purification | Recrystallization, chromatography | Recrystallization, chromatography |
Q & A
Q. What are the optimized synthetic routes for N-[(4-aminophenyl)methyl]-N-cyclopropylacetamide?
Methodological Answer: The synthesis involves multi-step reactions focusing on regioselective amidation and cyclopropane integration. Key steps include:
- Amide bond formation : React 4-aminobenzylamine with acetyl chloride under inert conditions (argon atmosphere) in dry dichloromethane at 0–5°C to minimize side reactions .
- Cyclopropane introduction : Use cyclopropylamine in a nucleophilic substitution reaction with the intermediate acetamide derivative. Optimize reaction time (6–8 hours) and temperature (60–70°C) to achieve >85% yield .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol to attain >98% purity .
Q. Critical Parameters :
- Solvent polarity impacts reaction kinetics (e.g., DMF accelerates amidation but may increase byproducts).
- Catalytic bases like triethylamine improve cyclopropane coupling efficiency .
Q. What analytical techniques are recommended for characterizing purity and structural integrity?
Methodological Answer:
- HPLC : Use a C18 column (5 µm, 250 × 4.6 mm) with a methanol/water (70:30) mobile phase (flow rate: 1.0 mL/min, UV detection at 254 nm) to quantify impurities (<0.5%) .
- NMR Spectroscopy :
- ¹H NMR (DMSO-d₆): Key signals include δ 1.15–1.30 (cyclopropyl protons), δ 4.30 (CH₂ linker), and δ 6.60–7.20 (aromatic protons) .
- ¹³C NMR : Confirm amide carbonyl at δ 170–175 ppm and cyclopropane carbons at δ 8–12 ppm .
- Mass Spectrometry (HRMS) : Validate molecular ion [M+H]⁺ at m/z 219.1372 (calculated for C₁₂H₁₅N₂O) .
Validation : Cross-reference with published spectral libraries (e.g., PubChem, NIST) .
Q. What safety protocols are critical for handling this compound?
Methodological Answer:
- Hazard Mitigation :
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and ANSI Z87.1-certified goggles to prevent skin/eye contact (GHS H315/H319) .
- Respiratory Protection : Use NIOSH-certified N95 masks if aerosolization occurs during milling .
- Spill Management : Neutralize with 10% sodium bicarbonate, then adsorb with vermiculite .
- Storage : Store in amber glass vials under nitrogen at 4°C to prevent oxidative degradation .
Advanced Research Questions
Q. How to design structure-activity relationship (SAR) studies for this compound?
Methodological Answer:
- Analog Synthesis : Modify the cyclopropane ring (e.g., substituents, ring size) and the 4-aminophenyl group (e.g., halogenation, methylation) .
- Biological Assays :
- In vitro : Test enzyme inhibition (e.g., COX-2, IC₅₀) using fluorogenic substrates .
- In vivo : Evaluate pharmacokinetics (Cmax, T½) in rodent models .
Q. Example SAR Table :
| Derivative | Substituent | IC₅₀ (COX-2, µM) | LogP |
|---|---|---|---|
| Parent | None | 12.5 | 2.1 |
| Chloro | 4-Cl | 8.3 | 2.8 |
| Methoxy | 4-OCH₃ | 15.2 | 1.9 |
Key Insight : Electron-withdrawing groups (e.g., Cl) enhance target affinity but reduce solubility .
Q. How to resolve contradictions between in vitro and in vivo efficacy data?
Methodological Answer:
- Pharmacokinetic Profiling :
- Measure plasma protein binding (equilibrium dialysis) and metabolic stability (liver microsomes) to identify bioavailability issues .
- Use LC-MS/MS to detect active metabolites (e.g., hydroxylated derivatives) .
- Tissue Distribution Studies : Radiolabel the compound (³H or ¹⁴C) and quantify accumulation in target organs .
Case Study : Inconsistent COX-2 inhibition in vivo may stem from rapid glucuronidation of the 4-aminophenyl group, reducing active concentrations .
Q. What computational methods predict metabolic pathways and toxicity?
Methodological Answer:
- In Silico Tools :
- ADMET Predictor : Simulate Phase I/II metabolism (e.g., cytochrome P450 oxidation, glucuronidation) .
- Molecular Docking (AutoDock Vina) : Identify potential off-target interactions (e.g., hERG channel binding linked to cardiotoxicity) .
- Validation : Compare predictions with in vitro hepatotoxicity assays (e.g., HepG2 cell viability) .
Example Prediction : The cyclopropane moiety is prone to epoxidation, a potential toxophore requiring structural masking .
Q. How to assess stability under varying experimental conditions?
Methodological Answer:
- Forced Degradation Studies :
- Oxidation : Expose to 3% H₂O₂ at 40°C; monitor by HPLC for quinone formation .
- Photolysis : Use ICH Q1B guidelines (UV light, 254 nm) to detect aryl radical intermediates .
- pH Stability : Incubate in buffers (pH 1–13) and quantify degradation products (e.g., hydrolysis of the amide bond at pH >10) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
